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molecular formula C7H4FN B033359 4-Fluorobenzonitrile CAS No. 1194-02-1

4-Fluorobenzonitrile

Cat. No. B033359
M. Wt: 121.11 g/mol
InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
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Patent
US07091362B2

Procedure details

200 g of 4-chlorobenzonitrile, 101.4 g of potassium fluoride, 25 g of dimethyl sulfoxide, and 5.60 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter 4-neck flask equipped with anchor stirrer, thermometer, and reflux condenser with bubble counter. The mixture was then heated with stirring to 180° C. and this temperature was maintained for 16 hours. The mixture was then cooled to room temperature, water was added to the reaction mixture in a volumetric ratio of 1:1, and the mixture was extracted with diethyl ether. After washing, concentration, and drying the separated organic phase, 4-fluorobenzo-nitrile was isolated in a yield of 75%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
101.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[F-:10].[K+]>CS(C)=O>[F:10][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
101.4 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
5.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
25 g
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring to 180° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
CUSTOM
Type
CUSTOM
Details
with bubble counter
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
this temperature was maintained for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added to the reaction mixture in a volumetric ratio of 1:1
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
After washing
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
drying the separated organic phase

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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